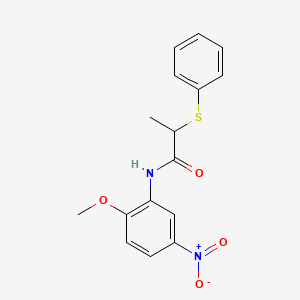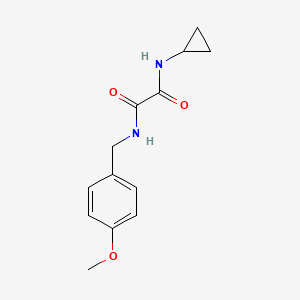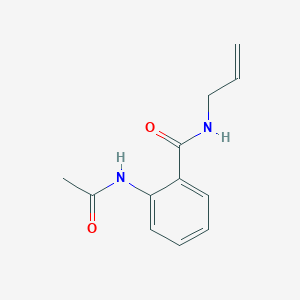![molecular formula C17H11ClN2O3 B4070433 6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070433.png)
6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
説明
6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB by this compound leads to the downregulation of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
作用機序
6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile exerts its biological effects by modulating various signaling pathways in cells. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. Activation of Nrf2 by this compound leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD).
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to possess anti-inflammatory properties, as it inhibits the production of various pro-inflammatory cytokines. Furthermore, this compound has been shown to protect against oxidative stress, as it upregulates various antioxidant enzymes.
実験室実験の利点と制限
The advantages of using 6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile in lab experiments include its potent biological activities, its ability to modulate various signaling pathways, and its low toxicity. However, this compound has some limitations as well. It is a synthetic compound, which may limit its potential for use in clinical settings. In addition, the synthesis of this compound is complex and expensive, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Furthermore, the mechanisms underlying the biological activities of this compound need to be further elucidated. Finally, the safety and efficacy of this compound need to be evaluated in preclinical and clinical studies.
特性
IUPAC Name |
6-amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-10-3-1-9(2-4-10)16-11-5-14-15(22-8-21-14)6-13(11)23-17(20)12(16)7-19/h1-6,16H,8,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAKWURQSDFUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070353.png)

![2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070391.png)

![3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B4070417.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4070422.png)
![N-allyl-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4070426.png)
![4-{[({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4070438.png)
![isopropyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070450.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-fluoro-phenyl)-4-methyl-benzenesulfonamide](/img/structure/B4070453.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol](/img/structure/B4070454.png)